molecular formula C15H10O6 B12296789 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid CAS No. 98973-45-6

3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid

Cat. No.: B12296789
CAS No.: 98973-45-6
M. Wt: 286.24 g/mol
InChI Key: XSPSQSXYKJASKD-UHFFFAOYSA-N
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Description

3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid is a carboxyxanthone derivative, a class of oxygen-heterocycles containing a dibenzo-γ-pyrone scaffold that is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities . This compound is part of the broader family of simple oxygenated xanthones, characterized by substituents like hydroxyl, methyl, and a carboxylic acid group . The xanthone core structure is a versatile molecular framework for the synthesis of analogues and derivatives, making this compound a valuable building block for developing new bioactive molecules . Carboxyxanthones, in general, have shown significant promise as bioactive agents and are important chemical substrates for molecular modifications . A notable example from this class is 5,6-dimethylxanthone-4-acetic acid (DMXAA), which was developed as an anti-tumor agent and advanced to phase III clinical trials, highlighting the therapeutic potential of carboxyxanthone derivatives . Researchers can utilize this compound as a key starting material or intermediate in structure-activity relationship (SAR) studies aimed at discovering novel compounds with potential pharmacological applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

98973-45-6

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid

InChI

InChI=1S/C15H10O6/c1-6-2-9(17)13-10(3-6)21-11-5-7(16)4-8(15(19)20)12(11)14(13)18/h2-5,16-17H,1H3,(H,19,20)

InChI Key

XSPSQSXYKJASKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Microbial Biosynthesis via Fungal Fermentation

Fermentation Conditions

The compound has been isolated from fungal strains, including Sporormiella irregularis and Penicillium nordicum, through solid-state fermentation. A representative protocol involves:

  • Substrate : Rice medium (70 g rice per 500 mL flask, hydrated with 105 mL distilled water).
  • Inoculation : Spore suspension (10 mL per flask) incubated at 25°C for 40 days.
  • Extraction : Methanol extraction of fungal mycelia, followed by evaporation and purification via silica gel chromatography.

Biosynthetic Pathway

The compound arises from the polyketide pathway:

  • C₁₆-octaketide cyclizes to form atrochryone carboxylic acid .
  • Oxidative modifications : Decarboxylation and hydroxylation yield intermediates that undergo methylation and glycosylation to form the target compound.

Chemical Synthesis via Cyclization of Benzophenone Derivatives

Grover, Shah, and Shah Reaction

This classical method involves condensation of 2-hydroxybenzoic acids with reactive phenols :

  • Reagents : Salicylic acid derivatives, phosphorus oxychloride (POCl₃), and zinc chloride (ZnCl₂).
  • Conditions :
    • 60–80°C for 1–2 hours.
    • Cyclization of intermediates at 200–220°C in sealed tubes.
Example Synthesis:
  • 2,2',4,4'-Tetrahydroxybenzophenone is cyclized under autoclave conditions (200°C, 2.5 hours) to yield 3,6-dihydroxyxanthone .
  • Methylation and carboxylation : Introduction of methyl and carboxyl groups via Friedel-Crafts alkylation and oxidation.

Electrophilic Cycloacylation

  • Substrates : 2-Aryloxybenzoic acids.
  • Catalyst : Polyphosphoric acid (PPA) at 120°C.
  • Yield : 45–60% after purification via recrystallization (ethanol/water).

Derivatization of Preformed Xanthones

Methyl Ester Hydrolysis

The methyl ester derivative (CAS 85003-85-6 ) serves as a precursor:

  • Synthesis of methyl ester :
    • Reaction of 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid with methyl iodide (CH₃I) in acetone/K₂CO₃.
  • Hydrolysis :
    • Conditions : 10% NaOH at 70°C, followed by acidification with HCl.
    • Yield : 75–85%.

Analytical Data for Preparation Methods

Table 1: Comparison of Key Methods

Method Starting Material Conditions Yield Purity (HPLC) Source
Fungal Fermentation Rice medium 25°C, 40 days 0.2% 95%
Grover-Shah Cyclization 2,2',4,4'-Tetrahydroxybenzophenone 200°C, 2.5 hrs 62% 90%
Methyl Ester Hydrolysis Methyl ester (CAS 85003-85-6) 10% NaOH, 70°C 83% 98%

Optimization Challenges and Solutions

Side Reactions

  • Unwanted methyl migration : Mitigated by using anhydrous ZnCl₂ in POCl₃-mediated cyclizations.
  • Over-oxidation : Controlled by limiting reaction time during carboxylation.

Purification Techniques

  • Column Chromatography : Silica gel (hexane/acetone gradient) for fungal extracts.
  • Recrystallization : Ethanol/water (1:3) for final product.

Recent Advances in Synthesis

Enzymatic Catalysis

  • Laccase-mediated oxidation : Improves regioselectivity for hydroxylation at positions 3 and 8.
  • Yield Improvement : 15% increase compared to traditional methods.

Microwave-Assisted Synthesis

  • Reduced reaction time : Cyclization completed in 30 minutes (vs. 2 hours).
  • Energy efficiency : 40% lower energy consumption.

Industrial-Scale Production Considerations

Cost Analysis

Component Cost (USD/kg) Contribution to Total Cost
Substrate (rice) 2.50 35%
Solvents (MeOH/acetone) 12.00 25%
Catalysts (ZnCl₂/POCl₃) 8.00 20%

Environmental Impact

  • Waste reduction : Solvent recovery systems cut methanol usage by 50%.
  • Biodegradability : Fungal biomass waste decomposes within 30 days.

Chemical Reactions Analysis

Types of Reactions

3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Properties

Research indicates that 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid exhibits significant antioxidant activity. It has been shown to inhibit oxidative stress in cellular models, which is critical for protecting cells from damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various studies. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that xanthone derivatives, including this compound, possess antimicrobial properties. They have been tested against various bacterial strains and fungi, indicating a potential role in developing new antimicrobial agents .

Photoremovable Protecting Groups

This compound is being explored as a photoremovable protecting group in organic synthesis. Its ability to release protected functional groups upon irradiation makes it valuable for selective chemical transformations .

Drug Development

Due to its biological activities, this compound is being investigated for its potential as a therapeutic agent. Its antioxidant and anti-inflammatory properties make it a candidate for developing drugs aimed at conditions like neurodegenerative diseases and chronic inflammation .

Case Studies

Study ReferenceFocusFindings
Synthesis and InvestigationDemonstrated the effectiveness of xanthone derivatives as photoremovable protecting groups.
Antioxidant ActivityShowed significant inhibition of ROS production in macrophage cells.
Anti-inflammatory EffectsReduced pro-inflammatory cytokine levels in stimulated macrophages.

Mechanism of Action

The mechanism of action of 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxy and oxo groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes and receptors. These interactions can inhibit the growth of microorganisms or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Xanthones and their derivatives exhibit diverse bioactivities influenced by substitution patterns. Below is a detailed comparison of 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid with structurally related compounds:

Structural Analogues and Their Properties

Compound Name Substituent Positions Molecular Formula Source Key Activities Reference
This compound 3-OH, 8-OH, 6-CH₃, 1-COOH C₁₅H₁₀O₆ Aspergillus awamori, Penicillium spp. Cytotoxic activity (Table 3, Fig. 5 in )
6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid 6-OH, 8-OH, 3-CH₃, 1-COOH C₁₅H₁₀O₆ Penicillium oxalicum No reported bioactivity
This compound methyl ester 3-OH, 8-OH, 6-CH₃, 1-COOCH₃ C₁₆H₁₂O₆ Penicillium sp. SCSIO Ind16F01 No antiviral activity (IC₅₀ > 100 µM for H3N2/EV71)
2,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester (Pinselin) 2-OH, 8-OH, 6-CH₃, 1-COOCH₃ C₁₆H₁₂O₆ Synthetic/Fungal Antifungal properties
9-Oxo-9H-xanthene-1-carboxylic acid 1-COOH C₁₄H₈O₄ Synthetic (Anschutz method) Building block for derivatives

Key Differences in Bioactivity

  • Substituent Position Sensitivity : Shifting hydroxyl groups (e.g., 6,8-dihydroxy vs. 3,8-dihydroxy) eliminates bioactivity, as seen in the inactive 6,8-dihydroxy-3-methyl analogue .
  • Ester vs.

Physicochemical Properties

Property This compound Methyl Ester Analogue
Molecular Weight 286.05 g/mol 300.26 g/mol
Melting Point Not reported 261–263 °C
Solubility Likely polar due to free -COOH group Less polar (ester group)
pKa ~6.5 (predicted for -COOH) 6.50 ± 0.20 (predicted)

Research Implications

  • Structure-Activity Relationships (SAR) : The 3,8-dihydroxy configuration is critical for cytotoxicity, while methylation of the carboxylic acid diminishes activity, emphasizing the role of substituent polarity .
  • Synthetic Potential: Methods such as Ullmann coupling and Friedel-Crafts acylation (used for analogues in ) could be adapted to synthesize derivatives with enhanced bioactivity.
  • Biosynthetic Pathways: Comparative genomic studies of Penicillium species may reveal enzymes responsible for hydroxylation patterns, enabling targeted engineering .

Biological Activity

3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid, a member of the xanthone family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes hydroxyl and oxo functional groups that contribute to its pharmacological properties.

The molecular formula of this compound is C15H10O6C_{15}H_{10}O_{6} with a molecular weight of 286 Da . The compound exhibits a melting point of 261-263 °C and a predicted boiling point of approximately 549.6 °C .

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research has indicated that xanthone derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain xanthones possess significant inhibitory effects on cell proliferation in lines such as P388 and MCF-7 .

Table 1: Cytotoxicity of Xanthone Derivatives

CompoundCell LineIC50 (µM)
Xanthone AP388<10
Xanthone BMCF-7<10
3,8-Dihydroxy...VariousTBD

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In a study examining the antibacterial efficacy of various xanthones, it was found that some derivatives exhibited activity against Gram-positive and Gram-negative bacteria by inhibiting efflux pumps and biofilm formation .

Table 2: Antimicrobial Activity of Xanthones

CompoundBacterial StrainActivity
(R,R)-XanthoneStaphylococcus aureusPositive
(S,S)-XanthoneE. coliPositive
3,8-Dihydroxy...TBDTBD

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that its anticancer properties may be linked to the induction of apoptosis in cancer cells and inhibition of specific metabolic pathways .

Case Studies

Several case studies have highlighted the potential therapeutic applications of xanthones:

  • Case Study on Anticancer Activity : A study conducted on the effects of xanthone derivatives in vitro demonstrated significant cytotoxicity against human cancer cell lines. The results indicated that modifications to the xanthone structure could enhance potency and selectivity towards cancer cells.
  • Case Study on Antimicrobial Properties : Another study focused on the antimicrobial potential of xanthones isolated from natural sources showed promise in treating infections caused by resistant bacterial strains.

Q & A

Q. Why does the compound’s methyl ester derivative show improved analytical detectability, and how is this leveraged in quantification?

  • Methodological Answer : Methylation reduces polarity, enhancing retention on C18 columns and MS ionization efficiency. Quantify using calibration curves from synthesized methyl esters, with detection limits improved by 10–100× compared to the free acid .

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